molecular formula C10H11NO B11769983 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11769983
M. Wt: 161.20 g/mol
InChI Key: MCKLQDOPPJNHQO-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone is a compound characterized by its unique bicyclic structure, which includes an indole moiety

Preparation Methods

The synthesis of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the ethanone moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-[(3aR,7aR)-3a,7a-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7,9-10H,1H3/t9-,10-/m1/s1

InChI Key

MCKLQDOPPJNHQO-NXEZZACHSA-N

Isomeric SMILES

CC(=O)N1C=C[C@@H]2[C@H]1C=CC=C2

Canonical SMILES

CC(=O)N1C=CC2C1C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.